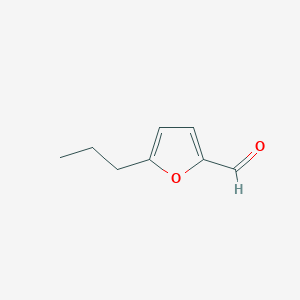

5-Propylfuran-2-carbaldehyde

Overview

Description

"5-Propylfuran-2-carbaldehyde" belongs to the class of organic compounds known as furan carbaldehydes, which are characterized by a furan ring bearing an aldehyde group. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of furan carbaldehydes, including "5-Propylfuran-2-carbaldehyde", typically involves strategies like aldol condensation reactions. For example, the synthesis of poly(2,5-furan-diylvinylene) through an aldol condensation reaction of 5-methylfuran-2-carbaldehyde demonstrates the feasibility of such approaches for generating conductive polymeric materials (Kossmehl, Bischoff, & Betz, 1994). Furthermore, intramolecular reactions facilitated by Pd(II) salts have been employed for the synthesis of 5-oxazolecarbaldehydes from propargylamides, illustrating the versatility of furan carbaldehydes in organic synthesis (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).

Molecular Structure Analysis

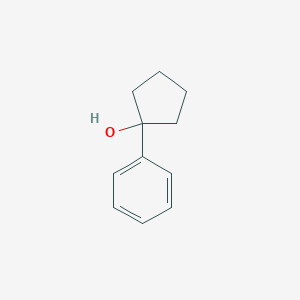

The molecular structure of furan carbaldehydes is characterized by the furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and the aldehyde group attached to the ring. This structure is foundational to the compound's reactivity and properties. While specific studies on "5-Propylfuran-2-carbaldehyde" are limited, analogous compounds have been extensively studied, providing insights into their molecular behavior and potential applications.

Chemical Reactions and Properties

Furan carbaldehydes participate in a variety of chemical reactions, including polymerization, oxidation, and catalytic conversion processes. For instance, the polymerization of 5-methylfuran-2-carbaldehyde into electrically conductive materials showcases the potential of furan carbaldehydes in materials science (Kossmehl et al., 1994). Additionally, heterogeneously catalyzed reactions of carbohydrates for the production of furfural highlight the importance of furan carbaldehydes in green chemistry and biorefining processes (Karinen, Vilonen, & Niemelä, 2011).

Scientific Research Applications

1. Synthesis and Spectroscopic Characterization

- Summary of Application: Furan-2-carbaldehyde plays an indispensable role in many synthetic pathways, such as the synthesis of pharmaceuticals, dyes, or polymeric materials . It is an important starting material for a large number of reactions .

- Methods of Application: The compound can be synthesized in one step using adapted Vilsmeier conditions . The product is then characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

- Results or Outcomes: The product was obtained in quantitative yield . The structure of the product was confirmed by spectra analyses .

2. Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application: Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals can be used to replace traditional resources such as crude oil in the chemical industry .

- Methods of Application: The manufacture and uses of FPCs are discussed, as well as the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

3. Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application: This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxymethylfurfural). It discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Methods of Application: The article looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .

- Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

4. Production of 2,5-Furandicarboxylic Acid

- Summary of Application: 2,5-Furandicarboxylic acid (FDCA) is a monomer that can be used to produce bioplastic, which has gained increasing interest worldwide. The production of FDCA from catalytic oxidation of 5-hydroxymethylfurfural (5-HMF) is regarded as the major route of the utilization of 5-HMF .

- Methods of Application: FDCA was produced in a tubular reactor packed with Pt/C. The effects of operating parameters including reaction temperature, molar ratio of 5-HMF/NaOH, volumetric flow rate of oxygen, pressure, and catalyst amount on the yield of product were investigated .

- Results or Outcomes: The optimal conditions provided the yield of FDCA of 86.4% and full conversion of 5-HMF. The productivity of 0.1266 kg FDCA kg cat.−1 h −1 was achieved with the residence time of 0.285 s .

5. Metamorphosis in the Chemical Industry

- Summary of Application: This perspective offers some perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .

- Methods of Application: The article looks at the types of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

6. Photocatalytic Oxidation of 5-Hydroxymethylfurfural

- Summary of Application: 2,5-Diformylfuran (DFF) is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound, and a new energy chemical, which is currently attracting much attention .

- Methods of Application: The article discusses the use of solar energy, a sustainable, clean, cheap, and green energy source, in the photocatalytic oxidation of 5-hydroxymethylfurfural .

- Results or Outcomes: The article does not provide specific results or outcomes, but it highlights the potential of this method .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-propylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAYAKBONDNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424689 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propylfuran-2-carbaldehyde | |

CAS RN |

14497-27-9 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

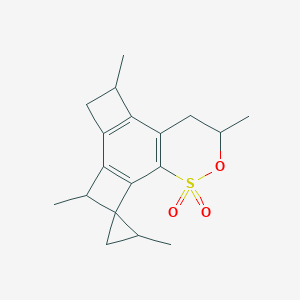

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)